PI3K Isoform Selectivity Profile Versus Broad‑Spectrum Inhibitors
5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione (C96) exhibits preferential inhibition of the PI3Kα and PI3Kδ isoforms, contrasting with broad‑spectrum inhibitors such as BAY80‑6946 and CAL‑101. In cell‑free enzymatic assays, C96 inhibited PI3Kα and PI3Kδ with IC50 values of 5.41 μM and 7.05 μM, respectively, while showing markedly reduced activity against PI3Kβ (IC50 = 134 μM) and PI3Kγ (IC50 = 116 μM) [1]. This profile is distinct from BAY80‑6946, which inhibits all PI3K isoforms with IC50 values ranging from 0.5 to 6.4 nM [1].
| Evidence Dimension | PI3K isoform inhibition (IC50) |
|---|---|
| Target Compound Data | PI3Kα: 5.41 μM; PI3Kδ: 7.05 μM; PI3Kβ: 134 μM; PI3Kγ: 116 μM |
| Comparator Or Baseline | BAY80‑6946: IC50 values from 0.5 to 6.4 nM against all PI3K isoforms |
| Quantified Difference | C96 exhibits 25‑fold (PI3Kα) and 16‑fold (PI3Kδ) selectivity over PI3Kβ/γ, whereas BAY80‑6946 shows no isoform discrimination |
| Conditions | Cell‑free enzymatic assay using recombinant PI3K isoforms |
Why This Matters
Preferential inhibition of PI3Kα/δ may reduce off‑target effects associated with broad PI3K blockade, potentially improving therapeutic window and tolerability in oncology applications.
- [1] Naderi R, et al. A virtual screen identified C96 as a novel inhibitor of phosphatidylinositol 3-kinase that displays potent preclinical activity against multiple myeloma in vitro and in vivo. Oncotarget. 2014;5(11):3836-3848. doi:10.18632/oncotarget.1657 View Source
